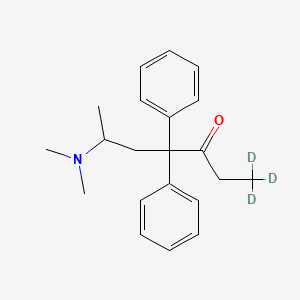

(+/-)-Methadone-D3

Descripción general

Descripción

This usually involves a detailed explanation of the compound’s structure, including its molecular formula, structural formula, and possibly its stereochemistry .

Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized from its constituent elements or from other compounds. It may also include information on the conditions required for the synthesis, such as temperature, pressure, and the presence of catalysts .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes with other compounds. It may include information on the conditions required for the reactions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, reactivity, and stability .Aplicaciones Científicas De Investigación

1. Analysis in Biological Specimens

- Methadone and its metabolites, EDDP and EMDP, have been analyzed in human plasma, urine, and liver microsomes (Alburges et al., 1996). This research provides crucial insights into the detection and quantification of methadone and its metabolites, which is essential for understanding its pharmacokinetics and therapeutic monitoring.

2. Use as a Marker in Narcotic Programs

- Methadone-D3 has been studied for its potential as an in vivo marker to monitor methadone intake in patients, potentially improving the effectiveness of methadone treatment programs (Hsia et al., 1976). This application is significant in the context of opioid addiction treatment.

3. Anticancer Potential

- A study found that methadone induces cell death in leukemia cells and can overcome chemoresistance and apoptosis resistance, suggesting its potential as an anticancer drug (Friesen et al., 2008). This research opens avenues for using methadone in cancer therapy.

4. Pharmacokinetics in Chronic Pain and Addiction Treatment

- Methadone's pharmacokinetics have been extensively studied in the context of chronic pain and opioid addiction treatment, examining its metabolism and clearance rates (Eap et al., 2002). Understanding these aspects is crucial for dosing and managing treatment regimens effectively.

5. Inhibition of N-Methyl-d-Aspartate Receptors

- Methadone has been shown to inhibit N-methyl-d-aspartate (NMDA) receptors, which can help in understanding its analgesic properties and potential applications in pain management (Callahan et al., 2004).

Mecanismo De Acción

Target of Action

The primary targets of (+/-)-Methadone-D3, also known as rac-Methadone-D3, are the opioid receptors in the central nervous system . These receptors play a crucial role in pain perception and reward systems .

Mode of Action

Methadone-D3 acts as an agonist at the opioid receptors, meaning it binds to these receptors and activates them . This activation results in a decrease in the perception of pain and can also produce a sense of euphoria .

Biochemical Pathways

The activation of opioid receptors by Methadone-D3 triggers a cascade of biochemical reactions. These include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels . The net effect is hyperpolarization of the neuron and inhibition of neurotransmitter release .

Pharmacokinetics

The pharmacokinetics of Methadone-D3 involves its absorption, distribution, metabolism, and excretion (ADME) . After oral administration, Methadone-D3 is well absorbed and widely distributed in the body . It is metabolized in the liver and excreted primarily in the urine . The bioavailability of Methadone-D3 can be influenced by factors such as the individual’s metabolic rate, age, and overall health .

Result of Action

The molecular and cellular effects of Methadone-D3’s action include decreased neuronal excitability and reduced neurotransmitter release . This leads to its analgesic effects, reducing the perception of pain, and its potential for dependence due to the activation of reward pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methadone-D3. For instance, factors such as temperature and pH can affect the stability of the drug . Additionally, individual factors such as genetic makeup, age, and overall health can influence how an individual responds to Methadone-D3 .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1,1,1-trideuterio-6-(dimethylamino)-4,4-diphenylheptan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSIQXCVUWKGNF-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662067 | |

| Record name | 6-(Dimethylamino)-4,4-diphenyl(1,1,1-~2~H_3_)heptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+/-)-Methadone-D3 | |

CAS RN |

60263-63-0 | |

| Record name | 6-(Dimethylamino)-4,4-diphenyl(1,1,1-~2~H_3_)heptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using (+/-)-Methadone-D3 in pharmacokinetic research?

A: (+/-)-Methadone-D3 exhibits nearly identical pharmacological properties to methadone but can be easily distinguished using analytical techniques like mass spectrometry. This enables researchers to administer (+/-)-Methadone-D3 alongside unlabeled methadone and track both compounds simultaneously. This method, known as stable isotope labeling, is invaluable for studying drug interactions, investigating the influence of different drug formulations, and understanding the impact of individual patient factors on methadone pharmacokinetics. [, ]

Q2: How is (+/-)-Methadone-D3 used to study methadone pharmacokinetics in patients undergoing maintenance therapy?

A: One study [] employed a sophisticated analytical technique called high performance liquid chromatography-atmospheric pressure chemical ionization mass-spectrometry to quantify the concentration of both unlabeled methadone and an intravenous dose of (+/-)-Methadone-D6 in a patient receiving chronic oral methadone maintenance therapy. By tracking the concentrations of both compounds, researchers can gain insights into how methadone is absorbed, distributed, metabolized, and excreted in individuals actively undergoing treatment. This knowledge is crucial for optimizing methadone dosing regimens and improving patient care.

Q3: Can (+/-)-Methadone-D3 be used as a marker for monitoring methadone intake?

A: Early research [] suggested that (+/-)-Methadone-D3, specifically a trideuterated form, could potentially serve as an in vivo marker for monitoring methadone intake. Studies in rats demonstrated that (+/-)-Methadone-D3 exhibited identical absorption, distribution, and excretion rates compared to unlabeled methadone. This finding, coupled with its identical analgesic activity and toxicity profile in mice, supported the potential use of (+/-)-Methadone-D3 as a tool to improve the effectiveness of methadone treatment programs by monitoring patient adherence.

Q4: What are the limitations of using (+/-)-Methadone-D3 in pharmacokinetic research?

A4: While (+/-)-Methadone-D3 is a powerful tool, it's important to acknowledge potential limitations. Despite its similar properties to methadone, subtle differences in metabolism or elimination pathways could arise due to the presence of deuterium. Researchers must carefully control for these variations and consider potential isotopic effects during data analysis. Additionally, the cost of synthesizing and utilizing deuterated compounds can be a limiting factor for some studies.

Q5: Beyond pharmacokinetic studies, are there other research applications for (+/-)-Methadone-D3?

A: (+/-)-Methadone-D3 has proven useful in developing and validating analytical methods for quantifying methadone in various biological matrices. For instance, researchers utilized (+/-)-Methadone-D3 as an internal standard in a liquid chromatography-tandem mass spectrometry method to determine loperamide permeability in physiological buffer solutions. []. This approach enhances the accuracy and reliability of methadone measurements in complex biological samples.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Benzo[d][1,2,3]triazol-1-yl benzyl carbonate](/img/structure/B3329434.png)

![[1-(Methoxycarbonyl)cyclohexyl]acetic acid](/img/structure/B3329442.png)

![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-propylacetamide](/img/structure/B3329446.png)

![ethyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3329477.png)

![Ethyl 3-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3329480.png)

![[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-phenylprop-2-enoate;bromide](/img/structure/B3329488.png)

![2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B3329517.png)

![2-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B3329523.png)

![2-[(tert-Butoxycarbonyl)amino]-3-(3-bromophenyl)-4-(4-chlorophenyl)butane](/img/structure/B3329533.png)